![molecular formula C13H18N2O4 B031712 Boc-D-2-pyridylalanine CAS No. 98266-32-1](/img/structure/B31712.png)
Boc-D-2-pyridylalanine
Overview
Description
Boc-D-2-pyridylalanine is a compound with the molecular formula C13H18N2O4 . It is also known by other names such as BOC-D-2-PAL-OH, Boc-D-3-(2-pyridyl)-alanine, and BOC-2’-PYRIDYL-D-ALA .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, including Boc-D-2-pyridylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Boc-D-2-pyridylalanine is represented by the IUPAC name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid . The InChI representation is InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 .Physical And Chemical Properties Analysis
The molecular weight of Boc-D-2-pyridylalanine is 266.29 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Nitric Oxide Production Inhibition
Boc-D-2-pyridylalanine has been used to prepare heterocyclic amides that act as nitric oxide production inhibitors . These inhibitors have potential therapeutic applications in conditions where excessive nitric oxide production is implicated, such as inflammation and septic shock.
Mechanism of Action
Mode of Action
The mode of action of Boc-D-2-pyridylalanine involves its interaction with its targets, leading to certain changes. The compound is known to be an intermediate used to prepare heterocyclic amides .
Biochemical Pathways
It is known to be involved in the preparation of heterocyclic amides, which suggests it may play a role in the biochemical pathways related to these compounds .
Result of Action
As an intermediate used to prepare heterocyclic amides, it likely contributes to the properties and effects of these compounds .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODKKCXWFNEIK-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-2-pyridylalanine | |
CAS RN |
98266-32-1 | |
Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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